(2-Isocyanatoethyl)dimethylamine
Overview
Description
(2-Isocyanatoethyl)dimethylamine is a chemical compound with the molecular formula C5H10N2O and a molecular weight of approximately 114.15 g/mol . This compound contains an isocyanate functional group (N=C=O) and two methyl groups attached to the nitrogen atom . It is primarily used in research and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isocyanatoethyl)dimethylamine typically involves the reaction of dimethylamine with an appropriate isocyanate precursor. One common method is the reaction of dimethylamine with phosgene or its derivatives under controlled conditions . This reaction requires careful handling due to the toxicity and reactivity of phosgene.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
(2-Isocyanatoethyl)dimethylamine undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and thiols, to form urethanes, ureas, and thiourethanes, respectively.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Alcohols and Amines: React with the isocyanate group under mild conditions to form urethanes and ureas.
Thiol Compounds: React with the isocyanate group to form thiourethanes, often catalyzed by bases.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Thiourethanes: Formed from the reaction with thiols.
Scientific Research Applications
(2-Isocyanatoethyl)dimethylamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-Isocyanatoethyl)dimethylamine primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as alcohols, amines, and thiols, leading to the formation of urethanes, ureas, and thiourethanes . These reactions are often catalyzed by bases or acids, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Isocyanatoethyl Methacrylate: Contains both an isocyanate group and a methacrylate group, making it useful for polymerization reactions.
Methyl Isocyanate: A simpler isocyanate compound used in the production of pesticides and plastics.
Uniqueness
(2-Isocyanatoethyl)dimethylamine is unique due to the presence of both an isocyanate group and two methyl groups attached to the nitrogen atom. This structure provides specific reactivity and properties that are valuable in various applications, particularly in the synthesis of specialized polymers and materials .
Properties
IUPAC Name |
2-isocyanato-N,N-dimethylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-7(2)4-3-6-5-8/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKVPOCZWXIRNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623098 | |
Record name | 2-Isocyanato-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51243-37-9 | |
Record name | 2-Isocyanato-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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